1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene
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Overview
Description
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom and a chlorophenyl group attached to a benzene ring through an ethenyl linkage
Preparation Methods
The synthesis of 1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene and 2-chlorostyrene.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., palladium-based catalysts).
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene involves its interaction with molecular targets and pathways:
Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by an electrophile.
Molecular Targets: The specific molecular targets depend on the context of its use.
Pathways Involved: The pathways involved in its mechanism of action include those related to its chemical reactivity, such as oxidation and reduction pathways.
Comparison with Similar Compounds
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene can be compared with other similar compounds:
1-Bromo-2-ethoxybenzene: This compound has an ethoxy group instead of the ethenyl linkage, resulting in different chemical properties and reactivity.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound features a methoxyethoxy group, which influences its solubility and reactivity compared to this compound.
1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene:
Properties
CAS No. |
921932-10-7 |
---|---|
Molecular Formula |
C14H10BrCl |
Molecular Weight |
293.58 g/mol |
IUPAC Name |
1-bromo-2-[2-(2-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10BrCl/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H |
InChI Key |
KABOLXQNSVPQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Br)Cl |
Origin of Product |
United States |
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